

An In-Depth Technical Guide to SC209 (3-Aminophenyl Hemiasterlin)

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Compound of Interest

Compound Name: SC209 intermediate-1

Cat. No.: B15138137

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Introduction

SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent synthetic analog of hemiasterlin, a natural tripeptide isolated from marine sponges. It functions as a powerful antimitotic agent by inhibiting tubulin polymerization, a critical process for cell division. Due to its high cytotoxicity and unique properties, SC209 has been successfully developed as a cytotoxic payload for antibody-drug conjugates (ADCs), most notably in the clinical candidate STRO-002 (Luveltamab Tazevibulin). This guide provides a comprehensive technical overview of SC209, including its structure, mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Structure and Chemical Properties

SC209 is a derivative of the natural product hemiasterlin, characterized by a three-amino-acid-like structure. The key modification in SC209 is the presence of a 3-aminophenyl group, which plays a role in its linkage to the ADC construct.

Chemical Structure:

- Molecular Formula: $C_{27}H_{44}N_4O_4$
- Molecular Weight: 488.66 g/mol

While a detailed, step-by-step synthesis protocol for SC209 is proprietary, the general synthesis of hemiasterlin analogs involves a convergent multicomponent strategy. A key reaction in the synthesis of the hemiasterlin core is often a four-component Ugi reaction, which allows for the rapid assembly of the complex peptide-like structure. The synthesis of analogs like SC209 would involve the use of a precursor containing the 3-aminophenyl moiety.

Mechanism of Action: A Potent Tubulin Inhibitor

The primary mechanism of action for SC209 is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.^[1] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

SC209 binds to the Vinca-peptide site on tubulin, a site distinct from the colchicine and taxane binding sites.^[1] This binding prevents the assembly of α - and β -tubulin heterodimers into microtubules. The disruption of the microtubule network has catastrophic consequences for rapidly dividing cells, particularly cancer cells, as it interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.

A key advantage of SC209 and other hemiasterlin analogs is their reduced susceptibility to efflux by P-glycoprotein (P-gp), a transmembrane pump that is a major contributor to multidrug resistance in cancer.^{[2][3]} This property allows SC209 to maintain its cytotoxic potency in cancer cells that have developed resistance to other tubulin-targeting agents like taxanes and vinca alkaloids.

Quantitative Biological Data

The following tables summarize the available quantitative data for SC209 and a closely related analog, HTI-286, to provide a comprehensive view of its potency.

Table 1: In Vitro Cytotoxicity of SC209

Cell Line	Target Antigen	EC50 (nM)
Igrov1	Folate Receptor α (FolR α)	3.6
KB	Folate Receptor α (FolR α)	3.9

Table 2: In Vitro Cytotoxicity of HTI-286 (a closely related hemiasterlin analog)[3]

Cell Line	Cancer Type	IC50 (nM)
Average of 18 Human Tumor Cell Lines	Various	2.5 ± 2.1
HCT-15	Colon	-
DLD-1	Colon	-
MX-1W	Breast	-
KB-8-5	Cervical	-

Note: Specific IC50 values for the individual cell lines in the panel were not provided in the source material, only the mean.

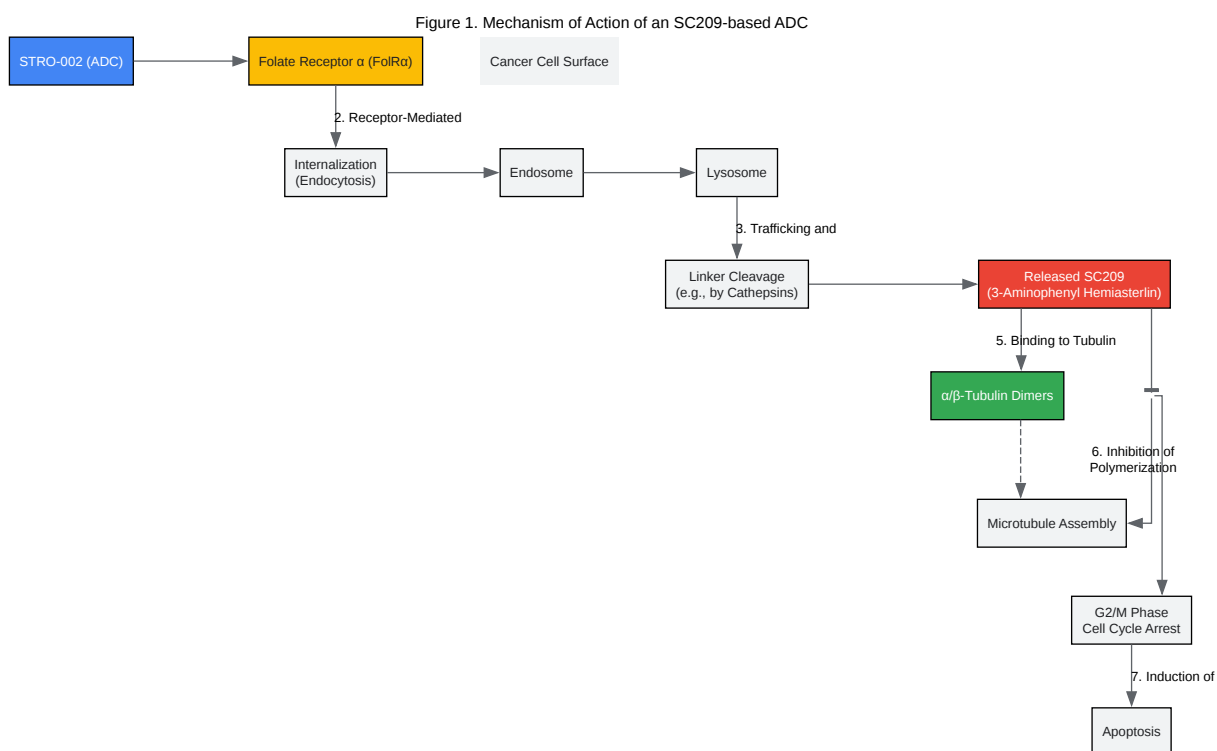
Role in Antibody-Drug Conjugates (ADCs)

SC209 serves as the cytotoxic "warhead" in the ADC STRO-002. In this context, it is attached to a monoclonal antibody that targets a tumor-specific antigen, in this case, Folate Receptor Alpha (FolR α), which is overexpressed in several cancers, including ovarian and endometrial cancers.[4]

The linkage system is critical for the efficacy and safety of the ADC. In STRO-002, SC209 is part of a larger linker-payload molecule called SC239. This linker is designed to be stable in circulation but is cleaved by enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cancer cells.[4]

Signaling Pathway: ADC-Mediated Cytotoxicity

The following diagram illustrates the mechanism of action of an SC209-containing ADC like STRO-002.



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Figure 1. Mechanism of Action of an SC209-based ADC

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SC209.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Materials:

- Purified tubulin (>99%)
- General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- GTP solution (100 mM)
- Glycerol
- SC209 stock solution (in DMSO)
- Microplate reader capable of measuring absorbance at 340 nm
- Temperature-controlled 96-well plates

Protocol:

- Preparation of Tubulin: Reconstitute lyophilized tubulin in general tubulin buffer on ice to a final concentration of 2-4 mg/mL.
- Reaction Setup: In a pre-chilled 96-well plate, add the following components in order:
 - General tubulin buffer with 10% glycerol.
 - SC209 at various concentrations (or DMSO for control).
 - Purified tubulin.
- Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

- **Data Acquisition:** Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule mass.
- **Data Analysis:** Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. Compare the curves of SC209-treated samples to the DMSO control to determine the inhibitory effect.

Cell Viability/Cytotoxicity Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Materials:

- Cancer cell lines of interest (e.g., Igrov1, KB)
- Complete cell culture medium
- SC209 stock solution (in DMSO)
- 96-well cell culture plates
- MTS reagent
- Microplate reader capable of measuring absorbance at 490 nm

Protocol:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Allow cells to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of SC209 in culture medium. Remove the old medium from the wells and add 100 μ L of the SC209 dilutions. Include wells with medium and DMSO as a vehicle control.
- **Incubation:** Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO₂ incubator.

- **MTS Addition:** Add 20 μ L of MTS reagent to each well.
- **Incubation with MTS:** Incubate the plate for 1-4 hours at 37°C until a purple formazan product is visible.
- **Data Acquisition:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Subtract the background absorbance (medium only wells). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the SC209 concentration and fit a dose-response curve to calculate the EC50 value.

P-glycoprotein (P-gp) Efflux Assay

This assay determines if a compound is a substrate of the P-gp efflux pump by comparing its accumulation in cells with and without a P-gp inhibitor.

Materials:

- P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-overexpressing line.
- Fluorescent P-gp substrate (e.g., Rhodamine 123 or a fluorescently labeled taxane).
- P-gp inhibitor (e.g., Verapamil).
- SC209.
- Assay buffer (e.g., HBSS).
- Flow cytometer or fluorescence plate reader.

Protocol:

- **Cell Seeding:** Seed P-gp overexpressing cells in a multi-well plate.
- **Pre-incubation:** Wash the cells with assay buffer. Pre-incubate one set of cells with a P-gp inhibitor (e.g., 50 μ M Verapamil) for 30-60 minutes at 37°C.
- **Compound Incubation:** Add the fluorescent P-gp substrate to all wells, with and without the P-gp inhibitor. To test if SC209 is a substrate, its ability to compete with the fluorescent

substrate would be measured.

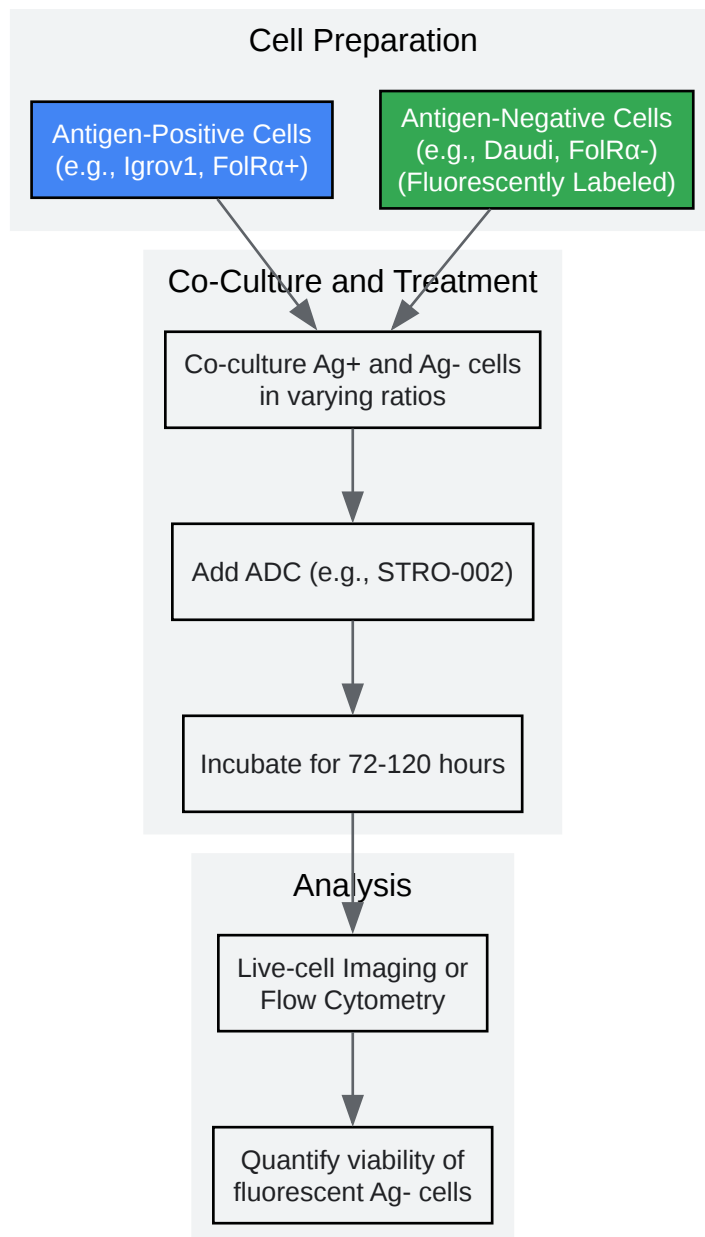
- Accumulation: Incubate for 1-2 hours at 37°C.
- Washing: Wash the cells with ice-cold assay buffer to remove extracellular compound.
- Cell Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader or analyze the cells by flow cytometry.
- Data Analysis: Compare the fluorescence intensity in cells treated with the substrate alone versus those co-incubated with the P-gp inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates that the compound is a P-gp substrate.

Experimental and Logical Workflows

Bystander Effect Experimental Workflow

The "bystander effect" is a critical feature of some ADC payloads, where the payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.

Figure 2. Bystander Effect In Vitro Co-Culture Assay Workflow



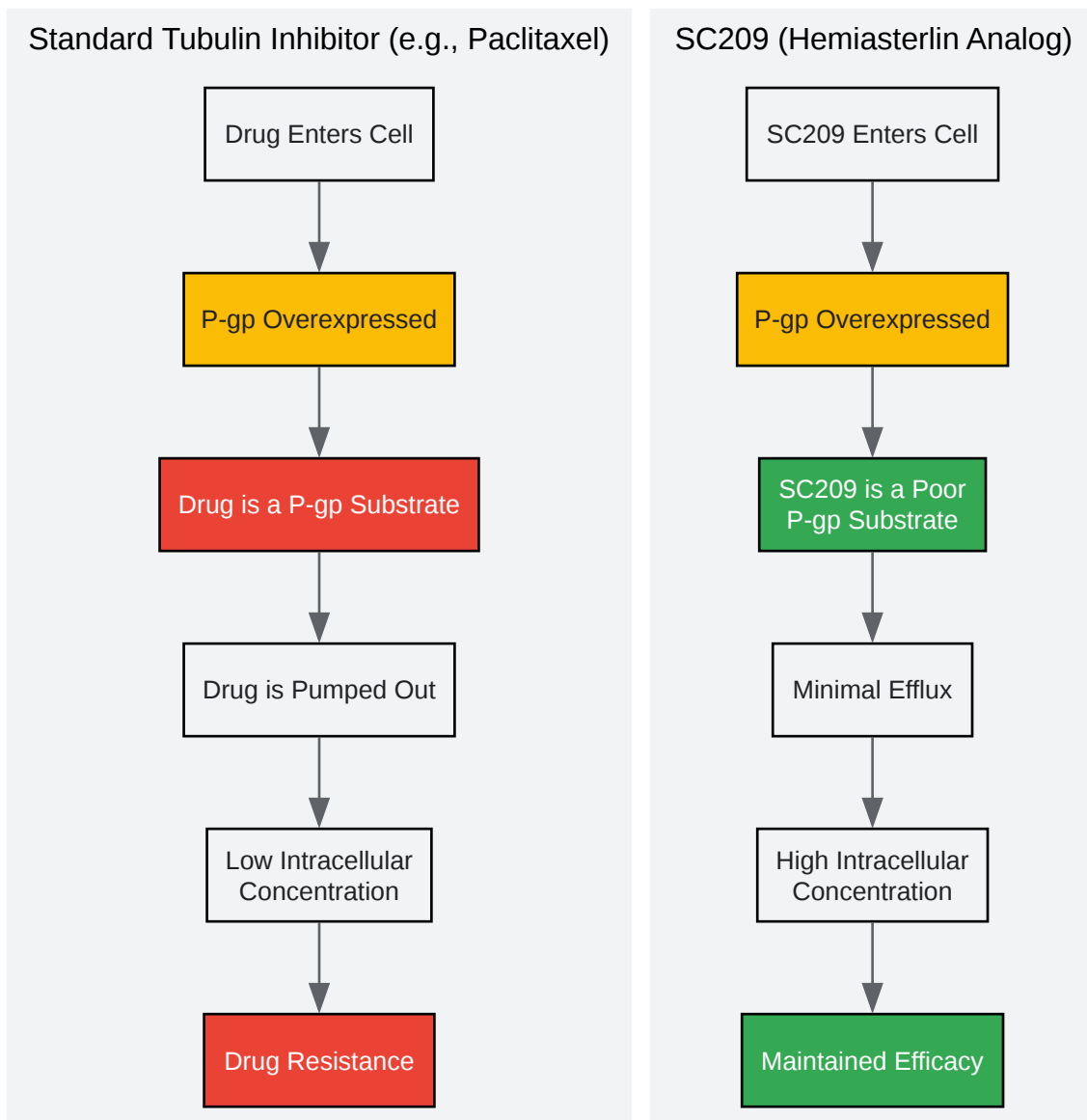
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Figure 2. Bystander Effect In Vitro Co-Culture Assay Workflow

Logical Relationship: SC209 as a Non-P-gp Substrate

This diagram illustrates the logical basis for why SC209 is effective in multidrug-resistant cells.

Figure 3. Rationale for SC209 Efficacy in P-gp+ Cells



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Figure 3. Rationale for SC209 Efficacy in P-gp+ Cells

Conclusion

SC209 is a highly potent, third-generation tubulin-targeting agent with a distinct advantage in its ability to circumvent P-glycoprotein-mediated drug resistance. Its successful incorporation into the ADC STRO-002 highlights its potential as a valuable payload for targeted cancer therapy. The data and protocols presented in this guide provide a foundational resource for

researchers working with SC209 and other hemiasterlin analogs, facilitating further investigation into their therapeutic applications.

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